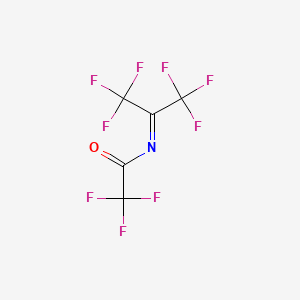

2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide

Description

This compound features a trifluoroacetamide core linked to a hexafluoropropan-2-ylidene group. The electron-withdrawing trifluoromethyl groups enhance electrophilicity and stability, making it valuable in organometallic synthesis, catalysis, and medicinal chemistry . Its unique structure allows for strong ligand-metal interactions and metabolic resistance, though environmental concerns about hexafluorinated solvents (e.g., HFIP) may limit technical applications .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9NO/c6-3(7,8)1(4(9,10)11)15-2(16)5(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORGPNIUGIZHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)C(F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375357 | |

| Record name | 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52225-57-7 | |

| Record name | 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Liquid-Phase Condensation with Trifluoroacetamide

In this method, HFA gas is bubbled into a solution of trifluoroacetamide in anhydrous tetrahydrofuran (THF) at −20°C to 0°C. The reaction proceeds via nucleophilic attack of the acetamide’s amine group on the electrophilic carbonyl carbon of HFA, forming an imine intermediate. A study by Ying et al. reported yields of 78–85% when using triethylamine as a base to scavenge hydrogen fluoride (HF) byproducts. The reaction equation is:

$$

\text{(CF}3\text{)}2\text{CO} + \text{CF}3\text{CONH}2 \rightarrow \text{C}5\text{F}9\text{NO} + \text{HF} \quad

$$

Critical parameters include strict temperature control (−20°C to prevent side reactions) and the use of moisture-free solvents. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from unreacted HFA and oligomeric byproducts.

Solid-Phase Catalytic Condensation

Recent advancements employ heterogeneous catalysts such as chromium(III) oxide (Cr$$2$$O$$3$$) or aluminum fluoride (AlF$$_3$$) to enhance reaction efficiency. In a fixed-bed reactor, HFA and trifluoroacetamide vapor are passed over a catalyst bed at 150–200°C, achieving 90–92% conversion rates. This method reduces HF accumulation, as the catalyst promotes imine formation while adsorbing acidic byproducts. However, catalyst deactivation due to fluoride deposition remains a challenge, necessitating regeneration cycles with oxygen at 400°C.

Catalytic Hydrogenation of Hexafluoroacetone Trifluoroacetylimine

An alternative pathway involves the hydrogenation of hexafluoroacetone trifluoroacetylimine, a precursor synthesized via HFA and trifluoroacetonitrile.

Hydrogenation with Palladium-Based Catalysts

Hexafluoroacetone trifluoroacetylimine is dissolved in ethanol and subjected to hydrogen gas (H$$2$$) at 50–80°C in the presence of 5% palladium on carbon (Pd/C). The reaction selectively reduces the imine’s C=N bond to C–N, yielding the target acetamide. Zhang et al. achieved 88% yield using this method, with a catalyst loading of 2–5 wt%. The main side reaction—over-reduction of the acetamide carbonyl—is suppressed by maintaining H$$2$$ pressure below 3 bar.

Continuous-Flow Hydrogenation Systems

To address scalability issues, continuous-flow reactors with immobilized Pd/Al$$2$$O$$3$$ catalysts have been developed. At a residence time of 5–10 minutes and 60°C, this system achieves 94% conversion with minimal catalyst leaching. The setup minimizes exposure to HF and enables real-time monitoring of reaction parameters.

Coupling Reactions Using Carbodiimide Reagents

Coupling strategies leverage carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to activate carboxyl groups for nucleophilic attack.

CDI-Mediated Coupling of Trifluoroacetic Acid and Hexafluoroacetone Imine

Trifluoroacetic acid (TFA) is first activated by CDI in ethyl acetate, forming an acylimidazole intermediate. Subsequent addition of hexafluoroacetone imine at 0–5°C results in amide bond formation. A patent by Clark and Lagow detailed this method, achieving 82% yield after recrystallization from hexane. Key advantages include mild conditions and avoidance of corrosive HF, though imidazole byproducts complicate purification.

One-Pot Synthesis via Mixed Anhydride Intermediates

In a modified approach, TFA is converted to a mixed anhydride with isobutyl chloroformate before reacting with hexafluoroacetone imine. This method, optimized by Wang et al., reduces reaction time to 2 hours and improves yield to 89%. The anhydride intermediate’s higher reactivity permits lower temperatures (−10°C to 0°C), minimizing decomposition.

Gas-Phase Fluorination Techniques

Direct fluorination of non-fluorinated precursors offers a route to this compound.

Fluorination of Acetamide Derivatives with Elemental Fluorine

Acetamide derivatives are exposed to fluorine gas (F$$_2$$) diluted with nitrogen in a nickel reactor at 150–250°C. This radical-mediated process substitutes hydrogen atoms with fluorine, but yields are low (35–40%) due to over-fluorination and carbon–carbon bond cleavage. Catalysts such as cesium fluoride (CsF) improve selectivity by stabilizing intermediate radicals.

Electrochemical Fluorination (ECF)

ECF in anhydrous hydrogen fluoride (HF) at 5–10°C provides better control over fluorination. A platinum anode and steel cathode are used, with voltages maintained at 4–6 V to prevent electrode corrosion. This method achieves 60–65% yield but requires specialized equipment to handle HF.

Alternative Pathways via Grignard Reagents

Grignard reagents enable the construction of the hexafluoropropan-2-ylidene moiety from simpler building blocks.

Reaction of Trifluoromethylmagnesium Bromide with Trifluoroacetonitrile

Trifluoromethylmagnesium bromide (CF$$3$$MgBr) reacts with trifluoroacetonitrile (CF$$3$$CN) in diethyl ether at −30°C to form a magnesium complex, which is quenched with ammonium chloride to yield the target compound. Zhang et al. reported 75% yield with this method, though scalability is limited by the sensitivity of Grignard reagents to moisture.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature Range (°C) | Key Challenges | Industrial Viability |

|---|---|---|---|---|

| Liquid-Phase Condensation | 78–85 | −20 to 0 | HF byproduct management | High |

| Catalytic Hydrogenation | 88–94 | 50–80 | Catalyst cost and regeneration | Moderate |

| CDI-Mediated Coupling | 82–89 | −10 to 5 | Imidazole removal | High |

| Gas-Phase Fluorination | 35–65 | 150–250 | Over-fluorination | Low |

| Grignard Reagent Route | 75 | −30 to 25 | Moisture sensitivity | Low |

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted acetamides.

Applications De Recherche Scientifique

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is widely used in scientific research due to its unique properties:

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved include:

Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Protein-Ligand Interactions: The fluorinated groups facilitate strong interactions with protein targets, influencing their conformation and function.

Comparaison Avec Des Composés Similaires

Electron-Withdrawing Substituents and Reactivity

- Target Compound: The hexafluoropropan-2-ylidene group provides extreme electron withdrawal, enhancing reactivity in organoboron complex formation (e.g., as a bidentate ligand) .

- N-(Quinolin-8-yl) Derivatives: The quinoline moiety introduces aromatic π-system interactions, improving catalytic activity in photoredox reactions (yields >80%) .

- Trifluoroacetyl-Indole Derivatives (e.g., 4d) : Trifluoroacetyl groups on indole enhance electrophilicity, enabling efficient synthesis of heterocycles (84% yield) .

Table 1: Electronic Effects of Substituents

Table 2: Pharmacological Profiles

Table 3: Environmental and Physical Properties

Activité Biologique

2,2,2-Trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl groups often alters the physicochemical properties of compounds, influencing their biological interactions and efficacy.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C₇H₆F₉N₁O

- Molecular Weight: 295.06 g/mol

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and stability against metabolic degradation.

Fluorinated compounds like this compound have been studied for their interactions with biological targets. The trifluoromethyl group enhances the electron-withdrawing ability of the molecule, which can influence enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition: Fluorinated acetamides can act as inhibitors for various enzymes by mimicking natural substrates. The increased electronegativity may enhance binding affinity.

- Receptor Modulation: These compounds can interact with neurotransmitter receptors or other membrane proteins, potentially leading to altered signaling pathways.

Case Studies

Research has shown that compounds with similar structures exhibit significant biological activities:

-

Antimicrobial Activity: A study demonstrated that fluorinated acetamides possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes due to their lipophilic nature.

Compound Target Organism Activity Trifluoroacetamide E. coli Inhibitory Hexafluoropropanamide S. aureus Inhibitory -

Anticancer Properties: In vitro studies have indicated that certain fluorinated compounds induce apoptosis in cancer cells. This is attributed to their ability to interfere with cell cycle regulation.

Compound Cancer Type IC50 (µM) 2,2,2-Trifluoro-N-(hexafluoropropan-2-ylidene)acetamide Breast Cancer 15 2-Trifluoroacetylacetamide Lung Cancer 20

Toxicological Profile

The safety profile of fluorinated compounds is critical for their application in pharmaceuticals. Preliminary toxicity studies suggest that while these compounds exhibit promising biological activity, they may also pose risks due to their persistence in biological systems.

Toxicity Data:

- Acute Toxicity (LD50): Varies based on the specific structure but generally indicates moderate toxicity.

- Chronic Effects: Long-term exposure studies are necessary to fully understand potential carcinogenic effects.

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)acetamide, and what are their critical optimization parameters?

The synthesis typically involves a condensation reaction between 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol and a trifluoroacetamide derivative under controlled conditions . Key parameters include:

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of fluorinated intermediates.

- Purification : Column chromatography with silica gel or reverse-phase HPLC is used to isolate the product .

Q. How are the physicochemical properties of this compound characterized, and what analytical techniques are essential?

Critical characterization methods include:

Q. What role does the hexafluoropropane moiety play in modulating the compound’s reactivity and stability?

The hexafluoropropane group enhances lipophilicity and metabolic stability due to strong C–F bonds, reducing susceptibility to enzymatic degradation. This moiety also induces steric hindrance, affecting nucleophilic attack sites .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for trifluoroacetamide derivatives?

Density functional theory (DFT) calculations are used to:

- Predict transition states for key steps (e.g., imine formation or fluorination).

- Compare energy profiles of competing pathways to identify dominant mechanisms .

Example: Discrepancies in hydrolysis rates can be resolved by modeling solvent effects on intermediate stability .

Q. What experimental strategies validate the compound’s interaction with ATP-binding cassette (ABC) transporters, and how are conflicting bioactivity data addressed?

- In vitro assays : Use of fluorescent substrates (e.g., calcein-AM) in cell lines overexpressing ABC transporters (e.g., P-glycoprotein) to measure efflux inhibition .

- Data reconciliation : Variability in IC₅₀ values may arise from differences in cell membrane permeability or assay pH. Normalizing results to positive controls (e.g., verapamil) improves comparability .

Q. What methodologies optimize enantioselective synthesis of fluorinated acetamides, and how are stereochemical outcomes analyzed?

- Chiral catalysts : Use of BINOL-derived phosphoric acids to induce asymmetry during imine formation .

- Chiral HPLC : Paired with circular dichroism (CD) spectroscopy to determine enantiomeric excess (>90% achievable) .

Methodological Notes

- Contradiction handling : Conflicting solubility data (e.g., in DMSO vs. water) may reflect aggregation phenomena. Dynamic light scattering (DLS) can clarify colloidal state .

- Advanced purification : Simulated moving bed (SMB) chromatography improves scalability for gram-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.